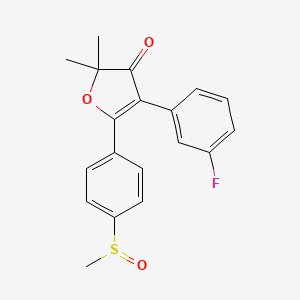

4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl) furan-3(2h)-one

Description

4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl)furan-3(2H)-one (CAS: 301693-70-9) is a synthetic furanone derivative characterized by a 3-fluorophenyl group at position 4 and a 4-(methylsulfinyl)phenyl group at position 5 of the furanone core. The compound’s molecular weight is 328.40 g/mol, with a molecular formula of C₁₉H₁₇FO₂S. It is typically stored under dry conditions at 2–8°C .

Properties

IUPAC Name |

4-(3-fluorophenyl)-2,2-dimethyl-5-(4-methylsulfinylphenyl)furan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FO3S/c1-19(2)18(21)16(13-5-4-6-14(20)11-13)17(23-19)12-7-9-15(10-8-12)24(3)22/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGQQMHYRFTDJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)C)C3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl) furan-3(2h)-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Substituents: The fluorophenyl and methylsulfinylphenyl groups are introduced through electrophilic aromatic substitution reactions.

Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfinyl group undergoes further oxidation to form sulfones under strong oxidizing conditions:

Complete oxidation to the sulfone derivative enhances polarity and alters biological activity, particularly in cyclooxygenase (COX) inhibition .

Halogenation and Coupling Reactions

The furanone core and aryl groups enable regioselective halogenation and cross-coupling:

-

Bromination : Treatment with Br₂ in acetic acid introduces bromine at the 4-position of the furanone, enabling subsequent Suzuki-Miyaura couplings .

-

Iodination : Iodine with bis(trifluoroacetoxy)iodobenzene (BTI) catalyst yields iodinated derivatives for further functionalization .

Example coupling reaction:

text4-Bromo-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl)furan-3(2H)-one + Arylboronic acid → 4-Aryl-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl)furan-3(2H)-one

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Biological Interactions and Reactivity

The compound’s sulfinyl group and fluorophenyl moiety contribute to its biochemical interactions:

-

COX-1/COX-2 Inhibition : Acts as a competitive inhibitor by binding to the cyclooxygenase active site, with IC₅₀ values 10–100× lower than traditional NSAIDs like nimesulide .

-

MDM2 Binding : Demonstrates high affinity (Kᵢ < 1 nM) for MDM2, a protein targeted in cancer therapy, via hydrophobic interactions with the sulfinyl group .

Structural Comparisons and Reactivity Trends

Key differences in analogs influence reactivity and function:

Degradation and Stability

-

Thermal Stability : Decomposes above 200°C, forming phenolic byproducts via retro-Diels-Alder pathways .

-

Photolytic Degradation : UV exposure induces intramolecular cyclization, generating phenanthrofuranone derivatives (~15% conversion) .

This compound’s versatility in organic synthesis and bioactivity underscores its importance in pharmaceutical development, particularly for anti-inflammatory and anticancer applications. Its reactivity profile enables precise structural modifications to optimize pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl) furan-3(2h)-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl) furan-3(2h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Acting as an agonist or antagonist at receptor sites.

Modulating Signaling Pathways: Influencing cellular signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of 2,2-dimethyl-4,5-diarylfuran-3(2H)-ones, which are studied for their substituent-driven biological activities. Below is a comparative analysis with key analogs:

Structural and Functional Comparisons

Key Observations

Sulfur Oxidation State :

- The sulfinyl group (-SO-) in the target compound is intermediate between the electron-donating thio (-S-) and electron-withdrawing sulfonyl (-SO₂-) groups. This may balance lipophilicity and target binding affinity .

- Sulfonyl analogs (e.g., 4-(methylsulfonyl)phenyl derivatives) exhibit potent COX-2 inhibition (IC₅₀: 0.05 µM), suggesting that higher sulfur oxidation enhances enzyme interaction .

Substituent Effects: The 3-fluorophenyl group in the target compound introduces steric and electronic effects distinct from phenyl or methoxyphenyl substituents. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes . 4-(Methylsulfinyl)phenyl vs.

Polmacoxib’s sulfonyl group confers high selectivity, whereas the sulfinyl group in the target may offer intermediate potency . Methylthio analogs are often precursors in synthesis but lack significant bioactivity unless oxidized to sulfonyl/sulfinyl forms .

Physicochemical Properties

Research Implications

- Drug Development : The target compound’s sulfinyl group warrants evaluation in COX-2 inhibition assays to compare its efficacy with sulfonyl derivatives.

- Synthetic Chemistry : Optimization of sulfur oxidation states could fine-tune pharmacokinetic properties (e.g., half-life, bioavailability) .

- Structural Studies : Crystallographic data (using tools like SHELXL or ORTEP-3 ) could elucidate conformational preferences influencing bioactivity.

Biological Activity

4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl) furan-3(2H)-one, also known as a derivative of cilostazol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 334.40 g/mol. Its structure features a furanone core substituted with a fluorophenyl group and a methylsulfinyl phenyl group, which may influence its lipophilicity and biological activity .

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Phosphodiesterase Inhibition : Like cilostazol, this compound may inhibit phosphodiesterase type 3 (PDE3), leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote vasodilation and improve blood flow.

- MDM2 Binding : Studies have shown that this compound has a high affinity for murine double minute 2 (MDM2), suggesting its potential as an anticancer agent by inhibiting MDM2's interaction with p53, a critical tumor suppressor .

Biological Activities

The biological activities of this compound include:

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-(2-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl) furan-3(2H)-one | C19H17F O4S | Contains a sulfonyl instead of a sulfinyl group |

| 4-(3-fluorophenyl)-5-(4-methylthio)phenylfuran-3(2H)-one | C19H17F O2S | Lacks the dimethyl substituent on the furan ring |

| 5-(4-methylthio)phenyl-4-(3-fluorophenyl)-furan-3(2H)-one | C19H17F O2S | Similar core but different substitution patterns |

This comparison highlights the unique substituents of this compound that may enhance its biological activity .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Cilostazol Analogs : Research has shown that cilostazol and its analogs improve blood flow and reduce symptoms in patients with intermittent claudication. The inhibition of PDE3 plays a crucial role in these effects .

- MDM2 Inhibition Studies : A study investigating various MDM2 inhibitors demonstrated that compounds with similar structures to this compound exhibited promising results in restoring p53 function in cancer cells .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:

Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Purification methods such as column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol or acetonitrile) are critical. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, UV detection at 254 nm) and LC-MS to verify the molecular ion peak at m/z 328.40 . Ensure anhydrous conditions during sulfoxidation steps to avoid undesired oxidation byproducts.

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar benzofuran derivatives?

Answer:

Address discrepancies by standardizing assay conditions:

- Validate cell lines using STR profiling.

- Control solvent effects (e.g., DMSO concentration ≤0.1%).

- Replicate experiments with independent synthetic batches to rule out impurity-driven artifacts.

Statistical tools like ANOVA or Bayesian meta-analysis can identify outliers. Cross-reference crystallographic data (e.g., CCDC entries from Acta Crystallographica) to confirm structural homogeneity .

Basic: What spectroscopic methods are most reliable for confirming the compound’s structure?

Answer:

- NMR : Analyze H and C spectra for diagnostic peaks:

- Fluorophenyl protons (δ 7.2–7.8 ppm, coupling constants J = 8–10 Hz).

- Sulfinyl group (δ 2.7–3.1 ppm for S=O).

- IR : Confirm sulfoxide (S=O stretch at 1020–1070 cm).

- X-ray crystallography : Resolve stereochemical ambiguities; compare with deposited CCDC structures of related furanones .

Advanced: Design an experimental protocol to study the compound’s environmental fate.

Answer:

Adopt a tiered approach:

Abiotic degradation : Perform photolysis (UV-Vis irradiation in aqueous/organic solvents) and hydrolysis (pH 4–9, 25–50°C).

Biotic degradation : Use OECD 301B Ready Biodegradation Test with activated sludge.

Analytical quantification : Employ LC-MS/MS (MRM mode) to detect degradation products. Reference the INCHEMBIOL project framework for partitioning studies (soil-water coefficients, log K) .

Basic: What handling precautions are necessary to prevent compound degradation during storage?

Answer:

Store sealed under inert gas (argon) at 2–8°C to minimize sulfoxide reduction or oxidation. Use amber vials to prevent photodegradation. Confirm stability via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or kinases) using crystal structures from the PDB.

- Validate with QSAR models (DRAGON descriptors) trained on benzofuran derivatives.

- Simulate binding dynamics via MD simulations (GROMACS) to assess sulfoxide group flexibility .

Basic: What methods assess the compound’s thermal stability for formulation studies?

Answer:

- TGA/DSC : Determine decomposition temperature (T) under nitrogen.

- Isothermal calorimetry : Measure heat flow at 25–40°C to model shelf-life.

- Kinetic analysis : Apply Arrhenius equation to extrapolate degradation rates .

Advanced: How can oxidative degradation pathways be mechanistically characterized?

Answer:

- Use LC-HRMS to identify sulfoxide-to-sulfone conversion products.

- EPR spectroscopy : Detect radical intermediates during light-induced oxidation.

- Isotope labeling (O) to trace oxygen incorporation in degradation products .

Basic: Which analytical techniques quantify the compound in complex matrices (e.g., biological samples)?

Answer:

- HPLC-UV : Optimize with a C18 column (mobile phase: 0.1% formic acid/acetonitrile).

- Calibration curves : Use deuterated internal standards (e.g., d-analog) to correct for matrix effects.

- LLOQ validation : Achieve ≤10 ng/mL sensitivity via SPE cleanup .

Advanced: How does stereochemistry at the sulfinyl group influence biological activity?

Answer:

- Synthesize enantiomers via chiral auxiliaries (e.g., Sharpless asymmetric oxidation).

- Test activity in enantioselective assays (e.g., SPR binding to recombinant enzymes).

- Compare crystal structures (CCDC) to correlate sulfoxide conformation with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.